
6-メチル-2,3-ビス-(トリフルオロメチル)ピリジン
概要
説明
6-Methyl-2,3-bis-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C8H5F6N . It is a solid substance and is used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including 6-Methyl-2,3-bis-(trifluoromethyl)pyridine, have been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine is 229.12 . The InChI key is TVSKSASIHFEAQQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
6-Methyl-2,3-bis-(trifluoromethyl)pyridine is a solid substance . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .科学的研究の応用
農薬
6-メチル-2,3-ビス-(トリフルオロメチル)ピリジン: 誘導体は、農薬業界で広く使用されています。 トリフルオロメチルピリジン(TFMP)部分を農薬に導入することで、20種類以上の新しいTFMP含有農薬が開発されました . これらの化合物は、主に害虫から作物を保護するために使用されており、フルアジフォップ-ブチルは市販された最初のTFMP誘導体です . フッ素原子の独特の物理化学的特性とピリジン構造が組み合わさることで、優れた害虫駆除特性が得られます .
獣医学
獣医部門もTFMP誘導体の恩恵を受けています。 TFMPを含む2つの獣医用製品が使用承認されており、その有効性はTFMP構造がもたらす物理化学的特性の向上によるものです .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Trifluoromethylpyridine derivatives, a class to which this compound belongs, are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to play a significant role in the development of agrochemical and pharmaceutical compounds, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
As a derivative of trifluoromethylpyridine, it is likely to share some of the distinctive physical-chemical properties observed in this class of compounds .
生化学分析
Biochemical Properties
6-Methyl-2,3-bis-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The presence of trifluoromethyl groups in its structure enhances its reactivity and binding affinity with specific biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities and altering metabolic processes .
Cellular Effects
The effects of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, 6-Methyl-2,3-bis-(trifluoromethyl)pyridine can alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These changes can lead to variations in cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 6-Methyl-2,3-bis-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules . The trifluoromethyl groups in its structure enhance its binding affinity to target proteins and enzymes . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . Additionally, 6-Methyl-2,3-bis-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 6-Methyl-2,3-bis-(trifluoromethyl)pyridine has been observed to cause persistent changes in cellular functions, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine vary with different dosages in animal models . At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects . At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic processes and cellular functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
6-Methyl-2,3-bis-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For example, it may inhibit or activate enzymes involved in the biosynthesis and degradation of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
Within cells and tissues, 6-Methyl-2,3-bis-(trifluoromethyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution can influence its biochemical effects, as its concentration in different cellular regions may vary .
Subcellular Localization
The subcellular localization of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
6-methyl-2,3-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c1-4-2-3-5(7(9,10)11)6(15-4)8(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKSASIHFEAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)
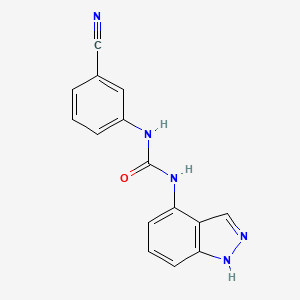
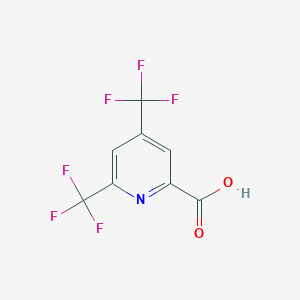
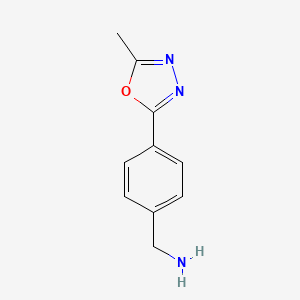
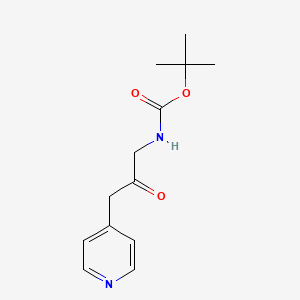


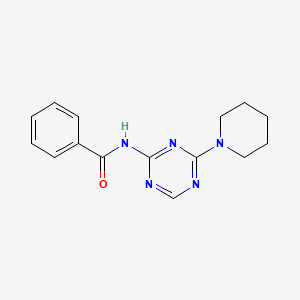
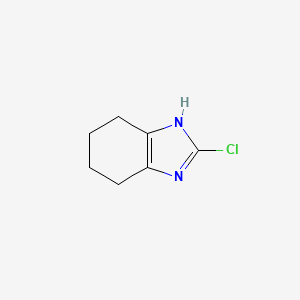

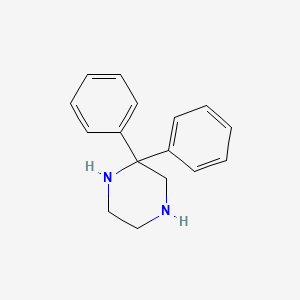
![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)
![3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1415124.png)
